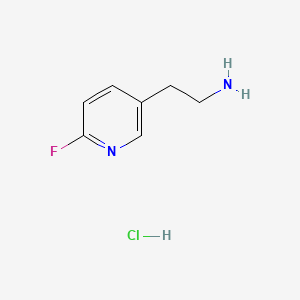
2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 6-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(3-Fluoropyridin-2-yl)ethan-1-amine
- (1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
- (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride
Uniqueness
2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
生物活性
2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a fluorinated pyridine moiety, suggests that it may interact with various biological targets, influencing enzymatic and receptor-mediated processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H9FN2·HCl
- Molecular Weight: 140.16 g/mol
- CAS Number: [Not specified in the sources]
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The presence of the fluorine atom enhances the compound's metabolic stability and alters its binding affinities.
- Receptor Binding: The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways, which are crucial for mood regulation.
- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various conditions.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects: Its interaction with serotonin receptors suggests potential use as an antidepressant agent.
- Anxiolytic Properties: The compound may also exhibit anxiolytic effects by modulating neurotransmitter levels in the brain.
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Treatment of depression |
| Anxiolytic | Interaction with norepinephrine pathways | Treatment of anxiety disorders |
| Enzyme Inhibition | Binding to specific enzymes | Therapeutic applications in neurology |
Case Studies and Research Findings
- Study on Antidepressant Activity : A study investigated the effect of this compound on L6 myoblasts, revealing that it increased cellular respiration rates, indicating potential metabolic benefits associated with mood regulation .
- Mechanistic Insights : Another research highlighted the structure–activity relationship (SAR) of similar compounds, suggesting that modifications in the pyridine ring can significantly affect binding affinity and biological activity .
- Comparative Analysis : In comparative studies with other fluorinated compounds, this compound demonstrated unique receptor selectivity profiles, enhancing its potential as a targeted therapeutic agent .
特性
分子式 |
C7H10ClFN2 |
|---|---|
分子量 |
176.62 g/mol |
IUPAC名 |
2-(6-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H |
InChIキー |
AUBZPSQLTQTLFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CCN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















